Product packaging for 2-(1-Ethoxypiperidin-4-yl)acetic acid(Cat. No.:)

2-(1-Ethoxypiperidin-4-yl)acetic acid

Cat. No.: B13219561
M. Wt: 187.24 g/mol
InChI Key: AYOJSFROBQXWIF-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Derivatives and Carboxylic Acids

To fully appreciate the role of 2-(1-Ethoxypiperidin-4-yl)acetic acid, it is essential to understand its constituent parts. The molecule is built upon a piperidine ring, a six-membered heterocycle containing a nitrogen atom. nih.govencyclopedia.pub Piperidine and its derivatives are among the most important synthetic fragments in medicinal chemistry and drug design, appearing in more than twenty classes of pharmaceuticals. encyclopedia.pubnih.gov This prevalence is due to the piperidine ring's ability to confer favorable properties such as improved solubility and metabolic stability to a larger molecule. The specific substitution pattern of this compound, with an ethoxy group on the nitrogen and an acetic acid moiety at the 4-position, provides a unique combination of functionalities.

The other key component is the carboxylic acid group (-COOH). Carboxylic acids are fundamental building blocks in organic synthesis, prized for their ability to participate in a wide range of chemical reactions. acs.org They can be readily converted into other functional groups like amides, esters, and acid chlorides, making them a versatile handle for constructing complex molecular architectures. enamine.net The presence of the acetic acid side chain provides a reactive site for chemists to elaborate the structure, linking it to other molecules to build larger, more intricate compounds. acs.orgacs.org

Significance as a Foundational Chemical Structure in Advanced Organic Synthesis

The true value of this compound lies in its utility as a foundational chemical structure, often referred to as a building block or scaffold. In modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, the use of such pre-functionalized scaffolds is a key strategy for efficiently creating libraries of new compounds. researchgate.netresearchgate.net The structure of this compound offers multiple points for chemical modification. The carboxylic acid can be used to form amide bonds, a common linkage in pharmaceuticals, while the piperidine ring itself can be further functionalized.

This dual functionality allows chemists to systematically modify the structure and explore how these changes affect the properties of the final compound, a process known as structure-activity relationship (SAR) studies. nbinno.com By using this compound as a starting point, researchers can rapidly generate a diverse set of new molecules for biological screening or materials testing.

Below is a table detailing the key chemical identifiers for the hydrochloride salt of this compound, a common form in which it is supplied and used.

IdentifierValue
CAS Number 1909337-83-2 americanelements.com
Chemical Formula C9H18ClNO3 americanelements.com
Molecular Weight 223.7 g/mol americanelements.com
IUPAC Name This compound; hydrochloride americanelements.com
SMILES CCON1CCC(CC1)CC(=O)O.Cl americanelements.com

Overview of Academic Research Trajectories for this compound and its Structural Motif

While specific published research focusing exclusively on this compound is still emerging, the broader structural motif of N-alkoxy piperidines is an active area of investigation. The N-ethoxy group is a key feature, and similar structures have been explored for their utility in various synthetic applications. For instance, the related 1-(4-chlorophenyl)-4-ethoxypiperidin-4-yl (Cpep) group has been successfully employed as a protecting group for the 2'-hydroxy functions of ribonucleosides in the synthesis of complex biomolecules like 3',5'-cyclic diguanylic acid. nih.govcapes.gov.br This demonstrates the utility of the N-alkoxy piperidine scaffold in facilitating complex chemical transformations.

The research trajectory for compounds like this compound is pointed towards its incorporation into larger, biologically active molecules. The combination of the piperidine core, known to be a "privileged scaffold" in drug discovery, with the versatile carboxylic acid handle makes it a prime candidate for the synthesis of novel therapeutic agents. mdpi.com Privileged structures are molecular frameworks that can bind to multiple biological targets, and the piperidine ring is a classic example. mdpi.com Therefore, research involving this compound is likely to be in the context of developing new inhibitors, receptor antagonists, or other modulators of biological pathways. Its application will likely span diverse therapeutic areas, from central nervous system disorders to infectious diseases, reflecting the broad utility of piperidine-containing molecules. encyclopedia.pubresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B13219561 2-(1-Ethoxypiperidin-4-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-ethoxypiperidin-4-yl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-2-13-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

AYOJSFROBQXWIF-UHFFFAOYSA-N

Canonical SMILES

CCON1CCC(CC1)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 1 Ethoxypiperidin 4 Yl Acetic Acid

Established Synthetic Routes to the Piperidine-4-ylacetic Acid Core

The synthesis of the 2-(piperidin-4-yl)acetic acid scaffold is a foundational step. The most prevalent and industrially scalable method involves the catalytic hydrogenation of the corresponding aromatic precursor, 4-pyridylacetic acid. nih.govresearchgate.net This process typically utilizes transition metal catalysts under hydrogen pressure to saturate the pyridine (B92270) ring.

Catalytic Hydrogenation: This method starts with commercially available 4-pyridylacetic acid or its hydrochloride salt. nih.gov The pyridine ring is reduced to a piperidine (B6355638) ring using various catalytic systems. Common catalysts include platinum, palladium, rhodium, and nickel. nih.govdtic.mil The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high yields and purity. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) are frequently used, often in acidic aqueous solutions or alcohols, to facilitate the reduction.

Another classical, though often more complex, approach to 4-substituted piperidones, which can be further elaborated into the acetic acid derivative, is the Dieckmann condensation. dtic.mil This intramolecular cyclization of a diester in the presence of a base forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a 4-piperidone. The acetic acid side chain can be introduced subsequently via reactions such as the Wittig reaction followed by reduction and oxidation. nih.gov

Below is a table summarizing common routes to the piperidine-4-ylacetic acid core:

MethodStarting MaterialKey TransformationCatalyst/ReagentsAdvantages
Catalytic Hydrogenation4-Pyridylacetic acidAromatic ring reductionPd/C, PtO₂, Rh/C, Raney Ni, H₂High yield, direct, scalable
Dieckmann Condensation RouteN-substituted bis(2-carboxyethyl)amine derivativesIntramolecular cyclizationBase (e.g., NaOEt), followed by hydrolysis & decarboxylationVersatile for various N-substituents

Strategies for N-Ethoxylation of Piperidine Derivatives

One advanced strategy involves a ring-closing double reductive amination, as demonstrated by Crich for the synthesis of polyhydroxylated N-alkoxy piperidines. mdpi.com This approach can be adapted by using a suitable 1,5-dicarbonyl compound and O-ethylhydroxylamine. The dialdehyde (B1249045) or diketone undergoes condensation with O-ethylhydroxylamine, followed by intramolecular cyclization and reduction to form the N-ethoxypiperidine ring in a single cascade.

Another plausible route involves the oxidation of the piperidine nitrogen to an N-hydroxy intermediate, followed by etherification. The piperidine nitrogen can be oxidized using reagents like hydrogen peroxide or peroxy acids, although controlling the oxidation to avoid N-oxide formation or ring cleavage is critical. scholarpublishing.org The resulting N-hydroxypiperidine can then be O-alkylated with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) under basic conditions in a Williamson-type ether synthesis.

Conjugate addition of O-alkylhydroxylamines to α,β-unsaturated carbonyl compounds is another method to construct the N-alkoxyamine functionality, which can then be incorporated into a piperidine ring synthesis. mdpi.com

Advanced Chemical Synthesis Techniques for Stereoisomeric Control and Enantioselective Preparation

The development of stereoselective methods is crucial for producing specific isomers of substituted piperidines, which is a key aspect in medicinal chemistry. researchgate.net Since the target molecule, 2-(1-Ethoxypiperidin-4-yl)acetic acid, has a substituent at the C4 position, stereocontrol is an important consideration, especially if additional substituents are present.

Several advanced techniques have been developed for the stereoselective synthesis of substituted piperidines:

Catalytic Asymmetric Synthesis: Rhodium- and gold-catalyzed reactions have been employed to create chiral piperidine structures. For example, gold-catalyzed cyclization of N-homopropargyl amides can produce piperidin-4-ols with high diastereoselectivity. nih.gov

Chiral Auxiliaries: Using a chiral auxiliary, such as a carbohydrate, attached to the nitrogen can direct the stereochemical outcome of subsequent reactions. For instance, N-galactosylated pyridones can undergo highly regio- and stereoselective nucleophilic additions at the 4-position, setting the stereochemistry for that center. researchgate.net

Organocatalysis: Asymmetric organocatalysis provides a metal-free approach to chiral piperidines. Methods like enantioselective intramolecular aza-Michael reactions have been developed to desymmetrize prochiral substrates, yielding enantiomerically enriched piperidines.

Multicomponent Reactions: One-pot, four-component reactions have been designed for the stereoselective synthesis of highly substituted piperidines, creating multiple stereocenters in a single, efficient step. researchgate.net

A comparison of these advanced techniques is presented below:

TechniqueCatalyst/AuxiliaryKey TransformationStereochemical ControlReference Example
Gold CatalysisPPh₃AuNTf₂Cyclization/Ferrier RearrangementHigh DiastereoselectivitySynthesis of piperidin-4-ols nih.gov
Chiral AuxiliaryGalactoseNucleophilic addition to pyridoneHigh Regio- and StereoselectivitySynthesis of 3,4-disubstituted piperidines researchgate.net
Multicomponent ReactionAmmonium acetateKnoevenagel–Michael–Mannich cascadeHigh Stereoselectivity (4-5 stereocenters)Synthesis of tetracyano-piperidines researchgate.net

Biocatalytic Approaches in the Synthesis of Chiral Precursors and Intermediates

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral molecules, offering high selectivity under mild conditions. nih.govnih.gov For the synthesis of chiral piperidine precursors, several enzymatic strategies are particularly relevant.

Chemo-enzymatic Cascades: A prominent approach combines chemical synthesis with biocatalysis. For instance, a chemo-enzymatic method for the asymmetric dearomatization of activated pyridines can produce substituted piperidines with precise stereochemistry. nih.gov This process may involve a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert tetrahydropyridines into stereo-defined piperidines. nih.gov

Multicomponent Reactions using Immobilized Enzymes: The use of enzymes in multicomponent reactions (MCRs) is a novel strategy. A biocatalytic synthesis of piperidines has been developed using Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic nanotubes. rsc.org This system efficiently catalyzes the one-pot reaction of aldehydes, anilines, and acetoacetate (B1235776) esters to produce clinically valuable piperidine derivatives. rsc.org The immobilized enzyme demonstrates high reusability, making the process more sustainable and cost-effective. rsc.org

Biocatalytic C-H Oxidation: A recently developed modular strategy combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net In this method, enzymes are used to selectively add a hydroxyl group to specific sites on the piperidine ring, which can then be further functionalized, reducing the need for lengthy synthetic sequences involving protecting groups. news-medical.net

Green Chemistry Considerations in the Synthesis of this compound

Applying the principles of green chemistry is essential for developing sustainable and environmentally benign synthetic routes. unibo.it The synthesis of piperidine derivatives can be improved by considering several green aspects.

Atom Economy: Classical routes like the Dieckmann condensation often have lower atom economy. In contrast, modern multicomponent reactions that form the piperidine ring in a single step by combining three or more reactants are highly atom-economic. researchgate.net

Use of Renewable Feedstocks: Efforts are being made to produce piperidines from bio-renewable sources. For example, a green production method for 2-aminomethylpiperidine was developed starting from 2,5-bis(aminomethyl)furan, which is derived from biomass. rsc.org

Safer Solvents and Reagents: The use of hazardous solvents is a major source of waste. Research has focused on replacing traditional solvents with greener alternatives. Additionally, replacing hazardous reagents is a key goal; for instance, in solid-phase peptide synthesis, alternatives to piperidine itself are being sought to improve the process's green profile. rsc.org

Catalysis: The use of catalysts, whether metallic, organocatalytic, or biocatalytic, is inherently green as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. The catalytic hydrogenation of pyridines is a prime example. nih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org

An efficient green chemistry approach to N-substituted piperidones has been developed that avoids the classical Dieckmann approach, showcasing the advantages of modern synthetic design in reducing environmental impact. researchgate.netnih.gov

Applications of 2 1 Ethoxypiperidin 4 Yl Acetic Acid As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Heterocyclic Systems

The bifunctional nature of 2-(1-Ethoxypiperidin-4-yl)acetic acid, possessing both a secondary amine (after potential N-O bond cleavage) and a carboxylic acid, makes it a suitable precursor for constructing fused heterocyclic systems. The spatial relationship between the piperidine (B6355638) nitrogen and the acetic acid side chain enables intramolecular cyclization reactions to form bicyclic lactams or other condensed ring systems.

One potential strategy involves the intramolecular condensation between the piperidine nitrogen and the carboxylic acid group. After activation of the carboxylate, an intramolecular nucleophilic attack by the nitrogen would lead to the formation of a bicyclic lactam, an octahydropyrrolo[1,2-a]pyrazin-4-one scaffold. This core is present in various biologically active molecules.

Furthermore, derivatization of the acetic acid side chain can pave the way for classical cyclization reactions. For example, reduction of the carboxylic acid to an alcohol, followed by conversion to an aldehyde, could set the stage for a Pictet-Spengler-type reaction if an aromatic group were appropriately tethered to the piperidine nitrogen. wikipedia.org This reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by ring closure, is a powerful tool for creating complex alkaloid-like structures. wikipedia.orgnih.gov Similarly, elaboration of the molecule into a diester could enable an intramolecular Dieckmann condensation, a base-catalyzed reaction that forms a new five- or six-membered ring, yielding a β-keto ester. core.ac.ukorganicreactions.org Such strategies demonstrate the compound's potential for generating novel, complex heterocyclic frameworks.

Precursor Role in the Synthesis of Pharmacologically Relevant Molecular Scaffolds

The 2-(piperidin-4-yl)acetic acid scaffold is a recurring motif in a variety of bioactive molecules. Its utility as a synthetic intermediate allows for the systematic modification of its structure to optimize pharmacological activity, making it a cornerstone in drug discovery programs.

The ethoxy-substituted piperidine core is a key structural feature of potent and selective inhibitors of complement factor B (FB), a crucial serine protease in the alternative pathway of the complement system. Dysregulation of this pathway is implicated in several diseases, making FB an important therapeutic target.

A prominent example is Iptacopan (LNP023), a first-in-class, orally bioavailable FB inhibitor. wikipedia.orgnih.gov The molecular architecture of Iptacopan features a (2S,4S)-4-ethoxy-piperidine moiety. nih.gov The synthesis of Iptacopan and related compounds relies on intermediates that share the core structure of this compound. Synthetic routes to these inhibitors often involve the construction of a highly substituted 4-ethoxy-piperidine ring, which is then coupled with other fragments to build the final drug molecule. wikipedia.org The presence of the ethoxy group and the functional handle at the 4-position of the piperidine ring are critical for achieving high potency and selectivity for Factor B. nih.govsemanticscholar.org

The 2-(piperidin-4-yl)acetic acid core has been successfully integrated into other classes of bioactive compounds, notably as N-piperidinyl acetamide (B32628) derivatives with antihypertensive properties. These compounds often function as T-type calcium channel blockers. mdpi.com

In the synthesis of these agents, the carboxylic acid of a 2-(1-alkylpiperidin-4-yl)acetic acid precursor is coupled with an appropriate amine to form the characteristic acetamide linkage. Structure-activity relationship studies have shown that modifications to both the N-alkyl substituent on the piperidine ring and the amine portion of the acetamide are crucial for modulating the inhibitory activity and selectivity of these compounds. For instance, the synthesis and evaluation of a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives identified compounds with potent and selective T-type Ca2+ channel blocking activity, which effectively lowered blood pressure in preclinical models. mdpi.com

Methodologies for Derivatization and Further Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, and its presence in this compound allows for a wide array of chemical transformations. The most common derivatization is the formation of amides and esters, which is fundamental to the synthesis of the bioactive molecules discussed previously.

Amide bond formation is typically achieved using a variety of coupling reagents that activate the carboxylic acid towards nucleophilic attack by an amine. These reagents are designed to be efficient, minimize side reactions, and preserve stereochemical integrity when chiral substrates are used. They are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Reagent Class Examples Description
Carbodiimides DCC, DIC, EDCReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like HOBt or Oxyma are often used to increase efficiency and suppress racemization.
Phosphonium Salts BOP, PyBOP, PyAOPGenerate activated esters (e.g., benzotriazolyl esters) that readily react with amines. Known for high reactivity.
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUSimilar to phosphonium salts, these reagents form activated esters. HATU and COMU are particularly effective for sterically hindered couplings and are known to reduce racemization.

Esterification can be accomplished through several methods, including Fischer esterification (reaction with an alcohol under acidic conditions) or by reaction with alkylating agents like alkyl halides or diazoalkanes in the presence of a base.

Strategies for Diverse Piperidine Ring Functionalization and Substitution Patterns

Beyond derivatization of the carboxylic acid, the piperidine ring itself can be functionalized to introduce additional structural diversity, which can be critical for fine-tuning the pharmacological properties of a molecule. Modern synthetic methods offer powerful tools for the selective modification of the piperidine scaffold.

One of the most powerful approaches is directed C-H functionalization. This strategy uses a directing group to guide a transition-metal catalyst (often palladium or rhodium) to activate and functionalize a specific C-H bond on the ring. core.ac.ukias.ac.in By choosing the appropriate catalyst and directing group, it is possible to selectively introduce substituents at the C2, C3, or C4 positions of the piperidine ring. For a substrate like this compound, the N-ethoxy group or a derivative of the acetic acid side chain could potentially serve as a directing group to achieve site-selective functionalization.

Other established strategies for modifying the piperidine core include:

Hydrogenation of Pyridine (B92270) Precursors: Substituted piperidines can be synthesized by the reduction of corresponding pyridine precursors. This allows for the introduction of substituents onto the aromatic ring using well-established pyridine chemistry, followed by hydrogenation to yield the saturated piperidine ring. nih.gov

α-Lithiation and Trapping: The C-H bonds adjacent to the nitrogen (α-positions) can be deprotonated using a strong base like sec-butyllithium, followed by quenching the resulting organolithium species with an electrophile to introduce a substituent.

Ring-Closing Metathesis (RCM): Construction of the piperidine ring from acyclic precursors using RCM is a versatile method that allows for the synthesis of a wide range of substituted piperidines.

These methodologies provide a robust toolkit for creating a diverse library of analogues based on the this compound scaffold, facilitating the exploration of chemical space in drug discovery.

The Ethoxypiperidinyl Motif in Protecting Group Chemistry

1-(Substituted-phenyl)-4-ethoxypiperidin-4-yl Protecting Groups in Nucleoside Chemistry

The development of robust and reliable protecting groups for the 2'-hydroxyl function of ribonucleosides has been a critical challenge in the chemical synthesis of RNA. The presence of this vicinal hydroxyl group makes the phosphodiester backbone of RNA susceptible to cleavage under both acidic and basic conditions, necessitating a protecting group that is stable throughout the synthesis cycles and can be removed under mild conditions without compromising the integrity of the newly synthesized RNA strand. Within this context, 1-(substituted-phenyl)-4-ethoxypiperidin-4-yl groups have emerged as a valuable class of acid-labile protecting groups.

A prominent member of this family is the 1-(4-chlorophenyl)-4-ethoxypiperidin-4-yl (Cpep) group. The Cpep group has been successfully employed as a protecting group for the 2'-hydroxy functions of ribonucleosides in the synthesis of 3',5'-cyclic diguanylic acid (c-di-GMP), a ubiquitous bacterial second messenger. nih.govtandfonline.com This application highlights the utility of the Cpep group in the synthesis of complex and biologically significant RNA molecules. The synthesis of c-di-GMP was achieved using a modified H-phosphonate approach, where the Cpep group effectively shielded the 2'-hydroxyls, allowing for the efficient formation of the desired phosphodiester linkages. nih.govtandfonline.com

The large-scale synthesis of 2'-O-Cpep protected ribonucleosides and their corresponding phosphoramidite (B1245037) derivatives has been reported to be cost-effective. researchgate.net This economic advantage makes the Cpep group an attractive option for the large-scale production of RNA oligonucleotides, such as small interfering RNAs (siRNAs), which have significant therapeutic potential. researchgate.net

Solid-phase synthesis is the method of choice for the automated assembly of oligonucleotides. The success of this technique hinges on the careful selection of protecting groups that are compatible with the iterative nature of the synthesis cycle. The 2'-hydroxyl protecting group, in particular, must be stable to the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle.

The Cpep group addresses this challenge by exhibiting greater stability to acidic conditions (pH 0.5) compared to earlier generation 1-aryl-4-alkoxypiperidin-4-yl protecting groups like 1-(2-chloro-4-methylphenyl)-4-methoxypiperidin-4-yl (Ctmp) and 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp). researchgate.netrsc.org This enhanced stability minimizes premature deprotection of the 2'-hydroxyl group during the synthesis, thereby preventing chain cleavage and ensuring the synthesis of full-length RNA sequences.

However, a challenge associated with bulky 2'-O-acetal protecting groups like Cpep is the potential for steric hindrance. This can lead to longer coupling times for the ribonucleoside phosphoramidites during solid-phase synthesis to achieve efficient incorporation. acs.org

Mechanistic Considerations of Ethoxypiperidinyl-Derived Protecting Group Lability and Cleavage

The rate of this hydrolysis is influenced by the electronic nature of the substituent on the phenyl ring. The electron-withdrawing nature of the chloro group in the Cpep moiety contributes to its increased stability at low pH compared to less electron-deficient analogs. rsc.org Conversely, at a higher pH (e.g., pH 3.75), the Cpep group is more labile than Ctmp and Fpmp, allowing for its removal under milder conditions that are less likely to damage the synthesized RNA. researchgate.netrsc.org This tunable lability is a key feature that makes the Cpep group a superior choice for 2'-hydroxyl protection. The final deprotection is typically achieved using a dilute acid treatment, which cleanly removes the Cpep group to yield the desired RNA oligonucleotide. researchgate.net

Comparative Analysis with Other Acid-Labile Protecting Groups for 2′-Hydroxyl Functions in Oligonucleotide Synthesis

The quest for the ideal 2'-hydroxyl protecting group has led to the development of numerous candidates, each with its own set of advantages and disadvantages. A comparative analysis of the Cpep group with other acid-labile protecting groups provides valuable insights into its standing in the field of oligonucleotide synthesis.

Protecting GroupKey FeaturesAdvantagesDisadvantages
Tetrahydropyranyl (THP) and Methoxytetrahydropyranyl (MTHP) Early acetal-based protecting groups.Simple structure.Too unstable to acid to withstand multiple detritylation cycles, leading to chain cleavage. glenresearch.com
1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) An earlier generation 1-aryl-4-methoxypiperidin-4-yl group.More stable than THP/MTHP.Less stable at low pH and more difficult to remove at higher pH compared to Cpep. rsc.orgnih.gov
1-(2-chloro-4-methylphenyl)-4-methoxypiperidin-4-yl (Ctmp) Another earlier generation 1-aryl-4-methoxypiperidin-4-yl group.Improved stability over THP/MTHP.Similar to Fpmp, it has a less favorable stability/lability profile than Cpep. rsc.orgnih.gov
1-(4-Chlorophenyl)-4-ethoxypiperidin-4-yl (Cpep) A refined 1-aryl-4-alkoxypiperidin-4-yl group.More stable at low pH and more labile at higher pH than Fpmp and Ctmp, allowing for milder deprotection. researchgate.netrsc.org Cost-effective for large-scale synthesis. researchgate.netCan exhibit steric hindrance, leading to longer coupling times. acs.org
tert-Butyldimethylsilyl (TBDMS) A widely used silyl-based protecting group.Generally provides good yields.Requires fluoride-based deprotection, which can be harsh. Can be prone to migration between the 2' and 3' hydroxyl groups.
2'-bis(2-Acetoxyethoxy)methyl (ACE) An orthoester-based protecting group.Allows for purification of the RNA with the protecting group still attached. Deprotection is mild.Requires a different 5'-protecting group (silyl ether instead of DMT) and fluoride-based deprotection for the 5'-group. atdbio.com

Derivatization and Analog Development Based on the 2 1 Ethoxypiperidin 4 Yl Acetic Acid Scaffold

Design Principles for Novel Analogues and Homologues

The design of new molecules based on the 2-(1-ethoxypiperidin-4-yl)acetic acid structure is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and drug-like properties. Key strategies include molecular hybridization, where the core scaffold is combined with other known pharmacophores to create a single molecule with potentially synergistic or enhanced activity. mdpi.com For instance, incorporating moieties known for specific biological activities, such as the thiazolidinedione nucleus, can introduce new anti-pathogenicity mechanisms like the prevention of biofilm formation. mdpi.com

Another core principle is the systematic exploration of chemical space around the scaffold. This involves modifying substituents on the piperidine (B6355638) ring and the ethoxy group. Structure-activity relationship studies on related compounds have shown that substitutions on attached aromatic rings can significantly influence analgesic potency, with a demonstrated order of ethoxy > isopropyloxy > n-propyloxy > methoxy. wikipedia.org Modern approaches like fragment-based screening can also be employed to identify small molecular fragments that bind to a biological target, which can then be elaborated or linked to the core scaffold. nih.gov This method allows for the efficient exploration of binding interactions and the rational design of more potent analogues.

Structure-Activity Relationship (SAR) Studies of Related Piperidinyl Acetic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of piperidinyl acetic acid, SAR exploration has provided critical insights for optimizing lead compounds. acs.org The piperidine ring, the N-substituent, and the acetic acid side chain are all key points for modification.

Research on various piperidine derivatives has revealed distinct patterns. For example, in studies evaluating the toxicity of piperidines against Aedes aegypti, both the nature and the position of substituents on the piperidine ring were found to be critical. researchgate.net The toxicity varied based on the attached moiety in the order of ethyl- > methyl- > benzyl-derivatives. researchgate.net Furthermore, the point of attachment on the carbon skeleton of the piperidine ring also conferred different levels of toxicity, with the order being the second carbon > third carbon > fourth carbon. researchgate.net

These findings are often compiled to guide further modifications, as summarized in the table below.

Molecular ScaffoldModification SiteType of ModificationObserved Effect on ActivityCitation
Piperidine RingCarbon atoms (C2, C3, C4)Addition of alkyl (methyl, ethyl) or aryl (benzyl) groupsPositional and substituent-dependent changes in toxicity; 2-ethyl substitution showed the highest toxicity. researchgate.net
Piperidine RingNitrogen atom (N1)Replacement of N,N-dialkylamino with pyrrolidinyl or piperidinyl groupsCan fall into the spectrum of designer drugs, indicating significant alteration of properties. wikipedia.org
Attached Benzyl GroupPosition 4Substitution with various alkoxy groupsPotency affected in the order: ethoxy > isopropyloxy > n-propyloxy > methoxy. wikipedia.org
General ScaffoldOverall StructureIntroduction of a hydrophilic skeletonLed to the discovery of superior derivative compounds in a series of GLS1 inhibitors. nih.gov

The versatility of the piperidine scaffold allows it to interact with a range of biological targets, and its derivatives have been investigated for roles as central nervous system drugs, as well as for antimicrobial and anti-inflammatory activities. ontosight.ai

Synthetic Strategies for Analog Library Generation and High-Throughput Synthesis

The efficient synthesis of a diverse library of analogues is crucial for comprehensive SAR studies. For the this compound scaffold, several synthetic strategies are applicable for high-throughput synthesis and analog generation.

One powerful technique is late-stage functionalization , which allows for the modification of a complex molecule at a late step in its synthesis, thereby rapidly generating diverse analogues from a common intermediate. A robust method for the α-functionalization of N-alkyl piperidines involves the formation of an iminium ion followed by nucleophilic addition. acs.org This approach enables the introduction of various carbon-based nucleophiles, including alkyl, azinyl, and trifluoromethyl groups, providing a powerful tool for expanding chemical space. acs.org

Condensation reactions represent another key strategy. For instance, the Knoevenagel condensation can be used to synthesize a series of arylidenes from a suitable piperidine-containing scaffold. researchgate.net Similarly, thiazolidine (B150603) compounds can be formed through the condensation of moieties containing a formyl group with various aminothiols. nih.gov

Furthermore, cross-coupling reactions , such as the Suzuki-Miyaura reaction, are highly effective for attaching a wide array of aryl groups to the core structure. nih.gov This method is particularly valuable for creating libraries of compounds with diverse aromatic substituents, allowing for a thorough investigation of how these groups influence biological activity.

Bioisosteric Replacements and Conformational Restrictions within the this compound Structure

Fine-tuning the properties of a lead compound often involves subtle but significant structural changes through bioisosteric replacement and the introduction of conformational constraints.

Bioisosteric Replacements

Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing pharmacokinetic properties. nih.gov For the this compound scaffold, several key bioisosteric replacements can be considered.

The carboxylic acid moiety is a prime candidate for replacement. Tetrazole and sulfonamide are common non-classical bioisosteres for carboxylic acid. nih.gov Tetrazole is one of the most successful replacements and has been used to develop numerous drugs. nih.gov Substituting the carboxylic acid with a more stable bioisostere like a sulfonamide can also increase the metabolic resistance of a drug. nih.gov

The piperidine ring itself can be replaced with other cyclic amines, such as pyrrolidine, to alter the spatial arrangement of the side chain and explore different binding interactions. wikipedia.org The ethoxy group on the nitrogen can be replaced by other alkoxy groups or ether bioisosteres to modulate lipophilicity and metabolic stability.

Original Functional GroupPotential BioisostereRationale for ReplacementCitation
Carboxylic Acid (-COOH)TetrazoleMimics acidic properties, can improve metabolic stability and cell permeability. nih.gov
Carboxylic Acid (-COOH)Sulfonamide (-SO₂NH₂)Chemically and enzymatically more stable, increases metabolic resistance. nih.gov
Piperidine RingPyrrolidine RingAlters ring pucker and the vector of substituents, exploring different conformational space. wikipedia.org
Ether (-O-CH₂CH₃)Thioether (-S-CH₂CH₃)Modifies bond angles, lipophilicity, and metabolic profile.

Conformational Restrictions

Reducing the flexibility of a molecule by introducing conformational restrictions can lock it into a bioactive conformation, leading to increased binding affinity and selectivity. For piperidine-containing structures, this can be achieved by incorporating the ring into a larger bicyclic system, introducing double bonds, or adding bulky groups that hinder free rotation.

Studies on related piperazine (B1678402) analogs have shown that conformational restriction can cause significant changes in biological effects. nih.gov For example, rigidification of a flexible molecule that acted as a partial agonist resulted in a new compound that behaved as an antagonist. nih.gov Furthermore, such restrictions can lead to stereoisomers (e.g., cis and trans), which are often tolerated differently by receptor binding sites, with one isomer typically showing significantly higher activity than the other. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of highly substituted piperidines, such as 2-(1-Ethoxypiperidin-4-yl)acetic acid, is a focal point of modern organic chemistry. ajchem-a.com Future research will likely concentrate on developing novel and more efficient synthetic routes that offer advantages in terms of yield, stereoselectivity, and sustainability.

One promising area is the advancement of catalytic methods . While traditional methods often require harsh conditions and multiple steps, recent developments in transition-metal catalysis, such as rhodium-catalyzed asymmetric carbometalation and palladium-catalyzed functionalization, are enabling more direct and stereoselective access to complex piperidine (B6355638) structures. nih.govsnnu.edu.cnacs.orgepa.gov Future work could adapt these methods for the large-scale and enantioselective synthesis of derivatives of this compound.

Biocatalysis and chemo-enzymatic approaches are also gaining traction as powerful tools for piperidine synthesis. news-medical.netmedhealthreview.com Enzymes, such as transaminases and lipases, can offer high selectivity under mild reaction conditions. rsc.orgnih.gov A hybrid approach, combining the precision of biocatalysis with the versatility of organocatalysis, could provide novel pathways to chiral piperidine alkaloids and their analogues, including those derived from this compound. nih.govnih.gov

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. nih.gov The development of water-mediated reactions, solvent-free syntheses, and the use of reusable catalysts are key goals. nih.govresearchgate.netmdpi.com Applying these principles to the synthesis of this compound could lead to more environmentally benign and cost-effective production methods.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Advanced CatalysisHigh stereoselectivity, milder reaction conditions, scalability. nih.govsnnu.edu.cnacs.orgRhodium and Palladium catalysis, asymmetric synthesis.
BiocatalysisHigh enantioselectivity, environmentally friendly, mild conditions. news-medical.netmedhealthreview.comrsc.orgEnzyme screening, immobilized enzymes, cascade reactions.
Green ChemistryReduced waste, lower energy consumption, safer reagents. nih.govresearchgate.netWater-mediated synthesis, solvent-free reactions.

Advanced Applications in Complex Molecule Synthesis and Natural Product Mimicry

The piperidine ring is a prevalent structural motif in a vast array of natural products and biologically active molecules. ajchem-a.comnih.gov Consequently, this compound represents a valuable building block for the synthesis of complex molecular architectures and for the creation of natural product mimics with potentially enhanced or novel biological activities.

Future research in this area will likely focus on utilizing the unique structural features of this compound in the diastereoselective synthesis of alkaloids . The stereochemistry of the piperidine ring is crucial for biological activity, and developing methods to control the spatial arrangement of substituents is a key challenge. rsc.org The ethoxy group on the nitrogen and the acetic acid side chain could serve as handles for directing stereoselective transformations. The enantioselective synthesis of various piperidine, indolizidine, and quinolizidine (B1214090) alkaloids has been achieved from chiral lactams, demonstrating the feasibility of such approaches. nih.govacs.org

Biomimetic synthesis , which seeks to replicate nature's synthetic strategies, offers another exciting avenue. nih.gov By mimicking biosynthetic pathways, chemists can devise more efficient and elegant routes to complex natural products. The piperidine scaffold of this compound could be incorporated into biomimetic strategies to generate novel alkaloids and other bioactive compounds. mdpi.com For instance, organocatalytic biomimetic approaches have been successfully used for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov

The creation of natural product mimics is a powerful strategy in drug discovery. By systematically modifying the structure of a natural product, it is possible to improve its pharmacological properties or to develop probes to study its mechanism of action. The this compound scaffold can be used to generate libraries of compounds that mimic the three-dimensional structure of known natural products, leading to the discovery of new therapeutic agents.

Innovative Methodologies for Enhancing Protecting Group Utilization and Efficiency

Protecting groups are indispensable tools in modern organic synthesis, enabling the selective transformation of multifunctional molecules. biosynth.comjocpr.com The 1-ethoxypiperidin-4-yl moiety within this compound has the potential to be explored as a novel protecting group, and future research could focus on innovative methodologies to enhance its utility and efficiency.

A key concept in protecting group chemistry is orthogonality , which allows for the selective removal of one protecting group in the presence of others. biosynth.comnih.gov Future studies could investigate the orthogonality of the N-ethoxy moiety with other common protecting groups, such as Fmoc, Boc, and various silyl (B83357) ethers. biosynth.comub.edu Establishing a robust set of orthogonal deprotection conditions would significantly expand the applicability of this potential protecting group in complex, multi-step syntheses.

The development of milder and more selective deprotection methods is another important research direction. While piperidine is commonly used for Fmoc deprotection, concerns about its toxicity and side reactions have prompted the search for alternatives. rsc.orgacs.orgcreative-peptides.comresearchgate.net Research into the cleavage of the N-O bond in N-alkoxypiperidines could lead to new deprotection strategies that are more compatible with sensitive functional groups.

Furthermore, the efficiency of a protecting group can be enhanced by strategies that minimize side reactions and improve yields. For example, in peptide synthesis, the choice of protecting group can influence the extent of aspartimide formation. acs.org Investigating the influence of the 1-ethoxypiperidin-4-yl group on the stability of adjacent functionalities and its potential to suppress unwanted side reactions would be a valuable area of research.

Potential for Applications in Material Science and Supramolecular Chemistry

While the primary focus for piperidine derivatives has traditionally been in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for applications in material science and supramolecular chemistry. The this compound molecule, with its combination of a heterocyclic ring and a carboxylic acid functionality, offers intriguing possibilities for the design of novel materials.

The nitrogen atom in the piperidine ring can act as a ligand for metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) . The properties of these materials, such as their porosity, catalytic activity, and photophysical behavior, can be tuned by modifying the organic linker. The this compound molecule could serve as a versatile building block for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The fields of drug discovery and materials science are increasingly relying on automated synthesis and high-throughput screening (HTS) to accelerate the pace of innovation. nih.govthermofisher.comnuvisan.com The integration of this compound into these platforms could significantly expand the accessible chemical space and facilitate the discovery of new molecules with desired properties.

Automated synthesis platforms enable the rapid and efficient production of large libraries of compounds. nih.gov The development of robust and reliable synthetic routes to derivatives of this compound that are amenable to automation is a key area for future research. This would involve optimizing reaction conditions for parallel synthesis and developing purification methods that can be easily automated. The construction of highly functionalized piperidines through stepwise dearomative functionalization reactions is a strategy that could be adapted for automated platforms. researchgate.net

Once a library of compounds has been synthesized, high-throughput screening is used to identify molecules with specific biological activities or material properties. stanford.edu The design of these libraries is crucial for maximizing the chances of finding active compounds. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be used to design focused libraries of this compound derivatives with a higher probability of interacting with a specific biological target or forming a desired material. rsc.orgbohrium.comnih.govnih.govresearchgate.net The combination of computational library design with automated synthesis and HTS represents a powerful paradigm for modern molecular discovery. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.